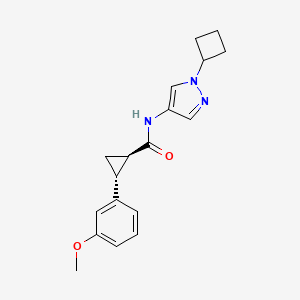![molecular formula C17H22N6O B7351010 N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7351010.png)
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-455 is a small molecule inhibitor of the enzyme bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression.
Wirkmechanismus
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide inhibits the function of BRD4, a member of the bromodomain and extraterminal (BET) family of proteins that play a critical role in the regulation of gene expression. BRD4 binds to acetylated lysine residues on histones, which are involved in the packaging of DNA into chromatin. By inhibiting the function of BRD4, this compound disrupts the expression of genes that are critical for cell growth and survival, leading to anti-tumor effects.
Biochemical and Physiological Effects
The inhibition of BRD4 by this compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest, apoptosis, and differentiation, leading to anti-tumor effects. In macrophages, this compound inhibits the expression of pro-inflammatory genes, leading to anti-inflammatory effects. In preclinical models of heart failure, this compound has been shown to improve cardiac function and reduce cardiac fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is its specificity for BRD4, which minimizes off-target effects. This compound has also been optimized for high purity and high yield, which facilitates its use in lab experiments. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can complicate its use in biological assays.
Zukünftige Richtungen
There are several potential future directions for the study of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of interest is the investigation of the combination of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, the study of the role of BRD4 in other diseases, such as neurodegenerative diseases or viral infections, may provide new insights into the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves a series of chemical reactions that culminate in the formation of the final product. The starting material for the synthesis is 2,6-dichloropyridazine, which is reacted with 1,2-cyclopentanedione in the presence of a base to form the cyclopentyl pyridazine intermediate. The intermediate is then reacted with imidazole and pyrrolidine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The inhibition of BRD4 by this compound has been shown to have anti-tumor effects in preclinical models of multiple myeloma, acute myeloid leukemia, and other cancers. This compound has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes in macrophages. In addition, this compound has been shown to have cardioprotective effects in preclinical models of heart failure.
Eigenschaften
IUPAC Name |
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c24-17(14-6-7-16(21-20-14)22-9-1-2-10-22)19-13-4-3-5-15(13)23-11-8-18-12-23/h6-8,11-13,15H,1-5,9-10H2,(H,19,24)/t13-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJHAXZGUICMPJ-HIFRSBDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3CCCC3N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N[C@@H]3CCC[C@@H]3N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxamide](/img/structure/B7350928.png)
![4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide](/img/structure/B7350937.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7350945.png)
![(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]acetamide](/img/structure/B7350950.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-5-(1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B7350952.png)
![3,4-difluoro-N-[2-[[(1R,2S)-2-imidazol-1-ylcyclopentyl]amino]-2-oxoethyl]benzamide](/img/structure/B7350960.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7350963.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-pyrrolidin-1-ylpyrimidine-4-carboxamide](/img/structure/B7350965.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide](/img/structure/B7350971.png)
![3-cyclopentyloxy-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350987.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7350995.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B7351004.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7351016.png)
